3-Chloro-N-(cyclopropylmethyl)benzamide: Structural Analysis and Pharmacological Potential
3-Chloro-N-(cyclopropylmethyl)benzamide: Structural Analysis and Pharmacological Potential
This technical guide provides an in-depth analysis of 3-chloro-N-(cyclopropylmethyl)benzamide , a structural motif increasingly utilized in medicinal chemistry and agrochemical research.
Executive Summary
3-Chloro-N-(cyclopropylmethyl)benzamide is a secondary amide featuring a 3-chlorophenyl core coupled to a cyclopropylmethyl amine moiety. In modern drug discovery, this structure serves as a high-value scaffold and bioisostere . The cyclopropylmethyl group is a privileged motif, often replacing isobutyl or other alkyl chains to enhance metabolic stability (blocking
This compound and its derivatives have demonstrated utility in three primary domains:
-
Kinase Inhibition: Specifically targeting p38 MAPK pathways for anti-inflammatory applications.
-
G-Protein Coupled Receptors (GPCRs): Acting as ligands for opioid and cannabinoid receptors where the cyclopropylmethyl group is critical for antagonist activity.
-
Agrochemicals: Serving as a core scaffold for novel insecticides and fungicides.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Identifiers[5]
-
IUPAC Name: 3-chloro-N-(cyclopropylmethyl)benzamide
-
Alternative Names: N-(cyclopropylmethyl)-3-chlorobenzamide; m-chloro-N-cyclopropylmethylbenzamide
-
Molecular Formula:
-
SMILES: Clc1cccc(C(=O)NCC2CC2)c1
-
InChI Key: (Deterministic generation required based on structure)
Structural Visualization
The molecule consists of a lipophilic 3-chlorophenyl "head" and a steric cyclopropylmethyl "tail," linked by a polar amide spacer.
Caption: Structural dissection of 3-chloro-N-(cyclopropylmethyl)benzamide highlighting functional pharmacophores.
Physicochemical Profile (Calculated)
The following properties dictate the compound's behavior in biological systems, adhering to Lipinski's Rule of Five for drug-likeness.
| Property | Value | Significance |
| Molecular Weight | 209.67 g/mol | Ideal for fragment-based drug design (<300 Da). |
| LogP (Octanol/Water) | ~2.6 – 2.9 | Moderate lipophilicity; likely membrane permeable. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | High blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Critical for receptor binding (e.g., backbone carbonyls). |
| H-Bond Acceptors | 1 (C=O) | Interaction with active site residues (e.g., Ser, Thr). |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |
Synthesis & Manufacturing
The synthesis of 3-chloro-N-(cyclopropylmethyl)benzamide is typically achieved via a Schotten-Baumann acylation . This robust pathway ensures high yields and minimal byproduct formation.
Reaction Scheme
The reaction involves the nucleophilic attack of cyclopropylmethanamine on the electrophilic carbonyl of 3-chlorobenzoyl chloride.
Caption: Synthetic pathway for the production of 3-chloro-N-(cyclopropylmethyl)benzamide.
Experimental Protocol
Reagents:
-
3-Chlorobenzoyl chloride (1.0 eq)
-
Cyclopropylmethanamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Procedure:
-
Preparation: Dissolve cyclopropylmethanamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (
). Cool the solution to 0°C using an ice bath. -
Addition: Add 3-chlorobenzoyl chloride (1.0 eq) dropwise over 15–20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane system).
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove acid), and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel chromatography if necessary.
Structural & Functional Analysis
The "Cyclopropylmethyl" Effect
In medicinal chemistry, the cyclopropylmethyl group is not merely a space-filler.[1][2] It possesses unique electronic and steric properties:
-
Metabolic Stability: Unlike an isobutyl group, the cyclopropyl ring is resistant to cytochrome P450-mediated
-oxidation. -
-Hole Interactions: The strained C-C bonds of the cyclopropane ring have significant p-character (resembling alkenes), allowing for unique
-interactions with aromatic residues in protein binding pockets. -
Steric Fit: The rigid geometry of the cyclopropyl group often fits into hydrophobic sub-pockets more definedly than flexible alkyl chains.
The 3-Chloro Substituent
The chlorine atom at the meta position serves two roles:
-
Electronic Modulation: It withdraws electrons via induction (
-effect), increasing the acidity of the amide NH, potentially strengthening its H-bond donor capability. -
Lipophilic Anchor: The chlorine atom enhances the overall lipophilicity (increasing LogP by ~0.7 units compared to H), improving membrane permeability and filling hydrophobic cavities in the target protein.
Biological Applications & Pharmacology[1][4][8]
Kinase Inhibition (p38 MAPK)
Research indicates that N-cyclopropylbenzamide derivatives function as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) .
-
Mechanism: The amide motif binds to the hinge region of the kinase (ATP-binding site), while the cyclopropylmethyl group occupies the hydrophobic specificity pocket (selectivity gate).
-
Therapeutic Relevance: Inhibition of p38 MAPK is a validated strategy for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.
Antibacterial Activity (DNA Gyrase)
3-Chlorobenzamide derivatives have been identified as inhibitors of bacterial DNA Gyrase and Topoisomerase IV .
-
Activity: They exhibit activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Mode of Action: These compounds stabilize the DNA-enzyme cleavage complex, leading to bacterial cell death (bactericidal).
Agrochemical Utility
The scaffold is referenced in patent literature for insecticidal activity. The combination of the halogenated ring and the cyclopropyl amine mimics the structure of certain pyrethroids and juvenile hormone analogs, disrupting pest development.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative may be limited, handling should follow protocols for halogenated benzamides :
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of dust or aerosols.
References
-
Synthesis of N-Benzamide Derivatives: Nano Bio Letters. (2024). General procedures for Schotten-Baumann synthesis of substituted benzamides.
-
Cyclopropylmethyl Group in Drug Design: Chemical Science. (2025).[1] "Cyclopropylmethyl S-adenosyl-L-methionine: an enzymatic cyclopropylmethyl donor."[1][2][3][4] Discusses the metabolic and pharmacologic advantages of the cyclopropylmethyl motif.[1][2][4]
-
p38 MAPK Inhibition: Bioorganic & Medicinal Chemistry Letters. (2015). "Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 MAPK inhibitors."
-
Antibacterial Benzamides: Journal of Medicinal Chemistry. (2020). "Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors." Highlights the activity of 3-chlorobenzamide derivatives against S. aureus.
-
Agrochemical Patents: Google Patents. (2023). "3-n-cyclopropylmethyl-2-fluorobenzamide compound... and use thereof."
Sources
- 1. Cyclopropylmethyl S -adenosyl- l -methionine: an enzymatic cyclopropylmethyl donor - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06767G [pubs.rsc.org]
- 2. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
